2-{[1-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid -

2-{[1-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid

Catalog Number: EVT-5401451
CAS Number:
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid is a synthetic derivative of 1,2-cyclomethylenedicarboxylic acid. [ [] ] It belongs to a novel class of non-amino acid angiotensin-converting enzyme (ACE) inhibitors. [ [] ] These compounds were designed as potential ACE inhibitors with the hypothesis that a monoamidic residue of a 1,2-cyclomethylenedicarboxylic acid could replace the acylproline moiety commonly found in ACE inhibitors. [ [] ]

Synthesis Analysis

2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid and its enantiomers are synthesized through a multi-step process involving the preparation of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acid. [ [] ] The side chain of these derivatives contains either a carboxylic, sulfhydrylic, or hydroxamic group. [ [] ] The most active compounds were found to be the hydroxamic acid derivatives. [ [] ] Alkylation of the amidic nitrogen with a methyl or ethyl group significantly increases the potency of these derivatives. [ [] ] Enantiomers of these hydroxamic acid derivatives are prepared using two distinct chiral synthetic pathways. [ [] ]

Molecular Structure Analysis

The molecular structure of 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid comprises a cyclohexane ring with two substituents at the 1 and 2 positions: a carboxylic acid group and a substituted amide group. [ [] ] The amide group is further substituted with a 1-(3,4-dimethoxyphenyl)ethyl group. [ [] ] The specific configuration of the active enantiomers at the C-1 and C-2 positions of the cyclohexane ring is crucial for their ACE inhibitory activity. [ [] ]

Chemical Reactions Analysis

The synthesis of 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid involves a series of chemical reactions, including amidation, alkylation, and chiral resolution. [ [] ] These reactions involve the use of various reagents and catalysts specific to each step. [ [] ]

Mechanism of Action

2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid acts as a competitive inhibitor of ACE. [ [] ] It binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [ [] ] This inhibition leads to a decrease in blood pressure. [ [] ] Interestingly, the active enantiomers of these compounds have a different configuration at the terminal carboxylate (corresponding to C-1) compared to classical ACE inhibitors. [ [] ]

Applications

2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been investigated for its potential as a novel ACE inhibitor. [ [] ] The compound, specifically its hydroxamic acid derivative, exhibits significant ACE inhibitory activity in vitro. [ [] ] Molecular modeling studies suggest that its structure effectively interacts with the ACE active site, supporting its potential as an antihypertensive agent. [ [] ]

Future Directions

Further research is needed to fully characterize the physical and chemical properties of 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. [ [] ] In vivo studies are necessary to evaluate its efficacy and safety as an antihypertensive agent. [ [] ] Exploring structure-activity relationships by modifying the cyclohexane ring or the side chain could lead to the development of even more potent and selective ACE inhibitors. [ [] ]

(1S,2R)-cis-2[[[2-(Hydroxyamino)-2-oxoethyl]methylamino]carbonyl]cyclohexanecarboxylic Acid (21a)

Compound Description: This compound is a potent and selective angiotensin-converting enzyme (ACE) inhibitor with an IC50 value of 7.0 nM, comparable to 3.0 nM for captopril. It demonstrates competitive inhibition of ACE.

Relevance: This compound shares a core structural similarity with 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, both containing a cyclohexanecarboxylic acid moiety with an amide substituent at the 2-position. Both compounds were designed as potential ACE inhibitors, exploring the replacement of the acylproline moiety with a monoamidic residue of 1,2-cyclomethylenedicarboxylic acid.

Verapamil (2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylmethylamino]-2-(1-methylethyl)pentanenitrile)

Compound Description: Verapamil is a well-known calcium channel blocker with antiarrhythmic properties. It exhibits limited protection against myocardial ischemia/reperfusion (I/R) injury.

Relevance: Verapamil is a direct structural precursor to the target compound, 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. The latter compound was designed by incorporating a pyrroline moiety onto the verapamil structure to enhance its antioxidant properties and potentially improve its cardioprotective effects.

H-3010 (1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (2-(3,4-dimethoxyphenyl)-5-([2-(3,4-dimethoxyphenyl)ethyl]-methylamino)-2-isopropylpentyl)-amide)

Compound Description: H-3010 is a pyrroline modification of verapamil with enhanced antioxidant properties. It demonstrates significant cardioprotective effects against I/R injury, reducing cardiac dysfunction, creatine kinase release, lactate dehydrogenase release, and infarct size.

Relevance: This compound is directly derived from verapamil, which is structurally related to the target compound, 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. Both H-3010 and the target compound highlight the strategy of incorporating a pyrroline moiety to enhance the antioxidant properties of existing drug structures.

4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide (Atenolol)

Compound Description: Atenolol is a beta-adrenergic receptor antagonist belonging to the aryloxypropanolamine class of beta-blockers. It is commonly used as a hypotensive agent.

Relevance: This compound belongs to the same broad class of beta-adrenergic receptor antagonists as the target compound, 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. Both compounds share the general structural features of an aromatic ring linked to an isopropylamino propoxy side chain, demonstrating the common structural elements within this class of drugs.

Relevance: This compound serves as the starting point for the development of the target compound, 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid. Researchers aimed to retain the cardioselectivity while eliminating ISA by introducing structural modifications, such as inserting a spacer between the imidazole and aryl rings.

(S)-4-Acetyl-2-[[4-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]methyl]imidazole (S-51)

Compound Description: This compound is a highly cardioselective beta-adrenoceptor antagonist with a dose ratio beta2/beta1 greater than 9333. Notably, it is devoid of ISA, making it a desirable candidate for beta-blocker development.

Relevance: This compound represents a successful structural modification of (S)-[p-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-4-(2-thienyl)imidazole, aiming to eliminate ISA while maintaining cardioselectivity. The target compound, 2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, emerged from the same research effort, seeking to optimize beta-blocker properties through structural modifications.

Properties

Product Name

2-{[1-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H25NO5/c1-11(12-8-9-15(23-2)16(10-12)24-3)19-17(20)13-6-4-5-7-14(13)18(21)22/h8-11,13-14H,4-7H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

GCYWBXLEDFNDIC-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCCC2C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.